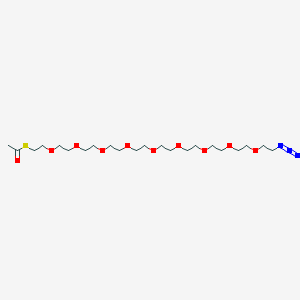![molecular formula C28H29N3O4 B11828554 a][1,5]Diazocin-9-yl]-amide](/img/structure/B11828554.png)
a][1,5]Diazocin-9-yl]-amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “a][1,5]Diazocin-9-yl]-amide” is a complex organic molecule with a unique structure that includes a diazocin ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “a][1,5]Diazocin-9-yl]-amide” typically involves multiple steps, starting with the preparation of the diazocin ring. This can be achieved through cyclization reactions involving appropriate precursors. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of “this compound” may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing cost-effective processes.
Analyse Chemischer Reaktionen
Types of Reactions
“a][1,5]Diazocin-9-yl]-amide” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the substituents involved.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, “a][1,5]Diazocin-9-yl]-amide” is used as a building block for synthesizing more complex molecules
Biology
In biology, this compound is studied for its potential interactions with biological molecules. Researchers investigate its binding affinity to proteins and nucleic acids, exploring its potential as a biochemical tool or therapeutic agent.
Medicine
In medicine, “this compound” is explored for its pharmacological properties. Studies focus on its potential as a drug candidate for treating various diseases, including its mechanism of action and therapeutic efficacy.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for creating advanced materials with specific functionalities.
Wirkmechanismus
The mechanism of action of “a][1,5]Diazocin-9-yl]-amide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity and triggering downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenesulfonamide, N-[(1R,5S)-3-(1-acetyl-4-piperidinyl)-1,3,4,5,6,8-hexahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-9-yl]-4-chloro-
- Imidazo[1,5-a]pyridine derivatives
Uniqueness
“a][1,5]Diazocin-9-yl]-amide” stands out due to its unique diazocin ring structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C28H29N3O4 |
|---|---|
Molekulargewicht |
471.5 g/mol |
IUPAC-Name |
N-[11-(3-methoxypropanoyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-5-yl]-4-phenylbenzamide |
InChI |
InChI=1S/C28H29N3O4/c1-35-14-13-26(32)30-16-19-15-23(18-30)25-12-11-24(28(34)31(25)17-19)29-27(33)22-9-7-21(8-10-22)20-5-3-2-4-6-20/h2-12,19,23H,13-18H2,1H3,(H,29,33) |
InChI-Schlüssel |
LMVUVKIGGHXSJX-UHFFFAOYSA-N |
Kanonische SMILES |
COCCC(=O)N1CC2CC(C1)C3=CC=C(C(=O)N3C2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


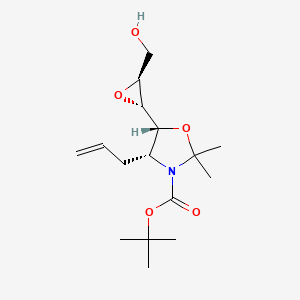
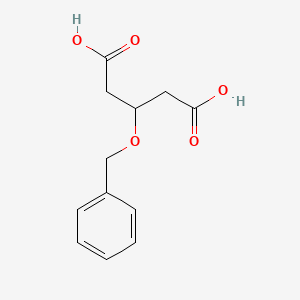
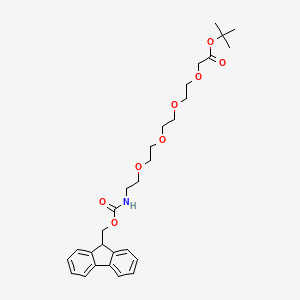
![((2S,3S,5R,7S,9S)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B11828487.png)



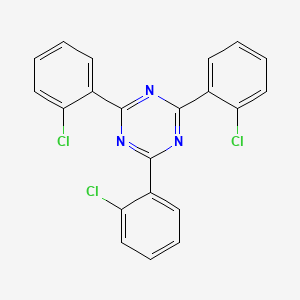


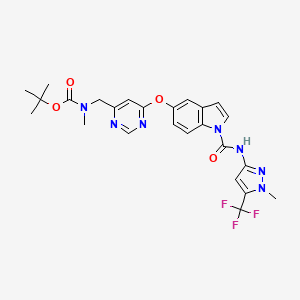
![Disodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonic acid](/img/structure/B11828531.png)

